3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c1-11-15(16(24-26-11)13-9-5-6-10-14(13)20)17(25)21-19-23-22-18(27-19)12-7-3-2-4-8-12/h2-10H,1H3,(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZRTEIKWQSISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an α-haloketone with an amide.
Coupling Reactions: The final compound is obtained by coupling the thiadiazole and oxazole intermediates through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial effects against various pathogens. Studies have shown that derivatives of thiadiazole, including the compound , exhibit notable activity against bacteria such as Xanthomonas oryzae and Fusarium graminearum. For instance, one study highlighted that certain derivatives displayed inhibition rates of up to 56% against X. oryzae at a concentration of 100 µg/mL, outperforming some commercial bactericides .
Summary of Antimicrobial Studies
| Pathogen | Inhibition Rate (%) | Concentration (µg/mL) |
|---|---|---|
| Xanthomonas oryzae | 56 | 100 |
| Fusarium graminearum | Not specified | Not specified |
Anticancer Potential
The anticancer properties of 3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide have been evaluated through various in vitro studies. The compound has shown promising results against different cancer cell lines. For example, it was found to be more effective than cisplatin in inhibiting the proliferation of MDA-MB-231 cells with an IC50 value significantly lower than that of the control .
Summary of Anticancer Studies
| Cell Line | IC50 (µM) | Comparison with Control |
|---|---|---|
| MDA-MB-231 | <3.3 | Better than cisplatin |
| HEK293T | 34.71 | Higher than cisplatin |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its potential as an anti-inflammatory agent. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme involved in inflammatory processes . This mechanism could provide a pathway for developing new anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine.
Oxazole Derivatives: Compounds with similar oxazole rings, such as 2-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide.
Uniqueness
3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide is unique due to its combination of the thiadiazole and oxazole rings, along with the specific functional groups attached
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide is a derivative of oxazole and thiadiazole, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenyl group, a methyl group, and a phenyl-thiadiazole moiety which contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the thiadiazole and oxazole rings significantly influence the biological activity of these compounds. For instance:
- Substituents on the C-5 phenyl ring of thiadiazoles were found to be crucial for enhancing cytotoxicity.
- Compounds with electron-withdrawing groups exhibited higher activity compared to those with electron-donating groups .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on MCF-7 Cells :
- In Vivo Studies :
Summary Table of Biological Activities
| Activity | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.28 | Induction of apoptosis |
| Anticancer | A549 | 0.52 | Induction of apoptosis |
| Anticancer | HCT116 | 0.38 | Induction of apoptosis |
Q & A
Q. Key Optimization Parameters :
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Solvent | Dioxane | Ethanol-DMF mixture |
| Catalyst/Base | TEA | Ammonia solution |
| Temperature | 20–25°C | Reflux (90°C) |
| Yield | Not reported | 87% (similar analogs) |
Which spectroscopic and crystallographic techniques are recommended for structural confirmation?
Q. Basic
- 1H/13C-NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm). Evidence from analogs shows distinct splitting patterns for thiadiazole and oxazole protons .
- FT-IR : Confirm amide C=O stretches (~1680 cm⁻¹) and thiadiazole C-S vibrations (~690 cm⁻¹) .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., oxadiazole-thiophene derivatives show C–N bond lengths of 1.33–1.37 Å and dihedral angles <10° between rings) .
Advanced : For polymorph characterization, compare experimental XRD patterns (e.g., monoclinic system, space group C2/c) with computational models .
How can researchers address discrepancies in reported biological activity data?
Advanced
Contradictions in activity (e.g., anticancer vs. antimicrobial efficacy) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.
- Structural Analogues : Substitutions on the phenyl or thiadiazole rings alter hydrophobicity and target binding .
- Methodological Adjustments :
- Standardize IC50 measurement protocols (e.g., MTT assay vs. colony formation).
- Use isogenic cell lines to isolate structure-activity relationships (SAR).
Example : Triazole-thiadiazine hybrids show activity shifts from µM to nM ranges with trifluoromethyl substitutions .
What strategies are effective for designing analogs to explore SAR?
Q. Advanced
- Core Modifications : Replace the oxazole with triazole or thiophene rings to assess heterocycle impact on bioactivity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring to enhance cytotoxicity .
- Hybridization : Fuse with pharmacophores like sulfonamides or triazoles to target multiple pathways (e.g., tubulin inhibition + kinase modulation) .
Q. SAR Table for Analogues :
| Modification Site | Activity Trend (IC50) | Reference |
|---|---|---|
| Thiadiazole 2-position | -OCH3 → 10x ↓ activity | |
| Oxazole 5-methyl | -CH3 → 2x ↑ solubility | |
| Phenyl 2-chloro | -Cl → 5x ↑ potency |
How can computational methods complement experimental studies of this compound?
Q. Advanced
- Docking Simulations : Predict binding to targets like EGFR or tubulin using AutoDock Vina. Analogs with 4-aminophenyl groups show stronger H-bond interactions with kinase active sites .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate frontier orbitals (HOMO-LUMO gaps) with redox stability .
- MD Simulations : Assess stability in lipid bilayers (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .
What are the challenges in crystallizing this compound, and how are they resolved?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
